2-(Diisobutylamino)acetic acid

Description

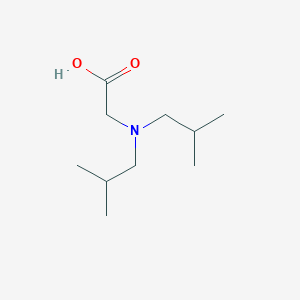

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bis(2-methylpropyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-8(2)5-11(6-9(3)4)7-10(12)13/h8-9H,5-7H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZYXTQXAOPNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946392 | |

| Record name | N,N-Bis(2-methylpropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23590-04-7 | |

| Record name | NSC45482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-methylpropyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Diisobutylamino Acetic Acid and Its Precursors/derivatives

Chemo- and Regioselective Synthetic Pathways

The selective synthesis of 2-(Diisobutylamino)acetic acid hinges on the controlled formation of the aminoacetic acid core and the specific introduction of the diisobutylamino moiety, avoiding unwanted side reactions.

Formation of the Aminoacetic Acid Core

The foundational structure of this compound can be assembled through several key reactions. Two primary retrosynthetic disconnections are considered: one at the C-N bond and another involving the construction of the acetic acid backbone.

A prevalent method involves the use of glyoxylic acid as a direct precursor to the aminoacetic acid core. oup.comgoogle.com Glyoxylic acid provides a two-carbon backbone with a carboxylic acid and a reactive aldehyde group, primed for amination. Another common strategy starts with haloacetic acids or their esters, such as chloroacetic acid or ethyl bromoacetate. univ-rennes1.fr These reagents provide a pre-formed acetic acid moiety with a good leaving group for nucleophilic substitution by an amine.

Strategies for Diisobutylamino Group Introduction

The introduction of the diisobutylamino group onto the acetic acid core is a critical step that defines the final product. The choice of strategy depends on the starting materials and desired reaction conditions.

Alkylation of Diisobutylamine (B89472): A straightforward and widely applicable method is the nucleophilic substitution of a haloacetic acid or its ester with diisobutylamine. ucalgary.cawikipedia.org This reaction, a classic example of amine alkylation, directly forms the C-N bond. The reaction of diisobutylamine with chloroacetic acid in an aqueous medium is a viable green chemistry approach for synthesizing N-substituted glycine (B1666218) derivatives. univ-rennes1.fr To mitigate the formation of quaternary ammonium (B1175870) salts and other side products, reaction conditions such as temperature, solvent, and stoichiometry must be carefully controlled.

Reductive Amination: An alternative and highly effective strategy is the reductive amination of glyoxylic acid with diisobutylamine. oup.comwikipedia.org This reaction proceeds via the initial formation of an unstable iminium ion intermediate from the condensation of diisobutylamine and the aldehyde group of glyoxylic acid. This intermediate is then reduced in situ to the desired tertiary amine. wikipedia.org Various reducing agents can be employed, from catalytic hydrogenation (e.g., H₂/Pd-C) to hydride reagents like sodium cyanoborohydride or resin-based cyanoborohydride. google.combeilstein-journals.org The challenge with secondary amines like diisobutylamine in reductive amination is the steric hindrance, which can slow down the reaction and may require elevated temperatures. nih.gov

Another related approach is the reductive alkylation of glycine with isobutyraldehyde (B47883). google.com In this case, glycine is reacted with an excess of isobutyraldehyde in the presence of a reducing agent. This method can lead to the formation of both N-isobutylglycine and the desired N,N-diisobutylglycine. google.com

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single operation. While a specific MCR for the direct synthesis of this compound is not prominently documented, related strategies for α,α-dialkyl glycine derivatives suggest the applicability of such methods. lookchem.com

The Ugi and Passerini reactions are powerful MCRs for the synthesis of α-amino acid derivatives. lookchem.com For instance, an improved Ugi-Passerini reaction has been utilized for the synthesis of N-acetyl-α,α-diisobutylglycine. lookchem.com This suggests that with appropriate selection of starting materials, such as isobutyraldehyde, an isocyanide, and a carboxylic acid component, a one-pot synthesis leading to derivatives of this compound could be devised.

One-pot sequential syntheses are also highly relevant. For example, a one-pot monocarboxymethylation of primary amines using glyoxylic acid has been developed, which proceeds under aqueous conditions at room temperature. organic-chemistry.org Although this method is described for primary amines, it highlights the potential for developing efficient one-pot procedures for secondary amines as well.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.

Catalytic Approaches in C-N and C-C Bond Formation

The use of catalysts is central to developing greener synthetic routes. In the context of this compound synthesis, catalytic methods are primarily employed for the reductive amination pathway and potentially for the alkylation step.

For the reductive amination of glyoxylic acid with diisobutylamine, heterogeneous catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used. google.com This allows for easy separation and recycling of the catalyst. Homogeneous catalysts, including iridium-based complexes, have also shown high efficiency in the reductive amination of ketones with secondary amines, a reaction that can be challenging due to steric hindrance. nih.gov The development of metal-free catalytic systems is an active area of research. tandfonline.com

Catalytic approaches for C-C bond formation are less direct for this specific molecule but are relevant for the synthesis of its precursors. For instance, the synthesis of isobutyraldehyde, a potential precursor, can be achieved through catalytic hydroformylation of propylene.

The table below summarizes some catalytic approaches relevant to the synthesis of N-substituted amino acids.

Catalytic Approaches for N-Substituted Amino Acid Synthesis

| Reaction Type | Catalyst | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ | Glycine, Isobutyraldehyde | Heterogeneous, recyclable catalyst | google.com |

| Reductive Amination | Iridium-phosphoramidite complex | Ketones, Secondary Amines | High stereocontrol, mild conditions | nih.gov |

| Reductive Amination | Rhodium | Glyoxylic Acid, Ammonia | Applicable to α-keto acids | google.com |

Solvent-Free and Aqueous Medium Methodologies

Performing reactions in water or without a solvent are key tenets of green chemistry. The synthesis of N-substituted glycine derivatives by reacting an amine with chloroacetic acid can be effectively carried out in water, which serves as a safe and environmentally benign solvent. univ-rennes1.fr

Solvent-free synthesis, often facilitated by grinding or microwave irradiation, offers significant advantages by reducing solvent waste and often accelerating reaction times. researchgate.net While a specific solvent-free protocol for this compound is not detailed in the literature, the successful solvent-free synthesis of other N-substituted amino derivatives by grinding reactants at room temperature suggests the feasibility of this approach. researchgate.netresearchgate.net

The table below outlines green synthesis methodologies applicable to N-substituted amino acids.

Green Synthesis Methodologies

| Methodology | Reaction | Key Features | Reference |

|---|---|---|---|

| Aqueous Medium | Alkylation of amines with chloroacetic acid | Uses water as a safe solvent, avoids toxic organic solvents. | univ-rennes1.fr |

| Solvent-Free Grinding | Aza-Michael addition of amines to crotonic acid | No solvent required, short reaction times, high yields. | researchgate.net |

| One-Pot Aqueous Synthesis | Monocarboxymethylation of primary amines with glyoxylic acid | Mild conditions, room temperature, avoids over-alkylation. | organic-chemistry.org |

Mechanistic Insights into Reactions Involving 2 Diisobutylamino Acetic Acid

Detailed Reaction Mechanisms of 2-(Diisobutylamino)acetic Acid Formation

The synthesis of N-substituted amino acids, including this compound (also known as N,N-diisobutylglycine), can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and desired scale. Two primary mechanistic pathways are particularly relevant for its formation: reductive amination and nucleophilic substitution.

Reductive Amination: This is a one-step process where an amino acid with a primary amino group reacts with an aldehyde or ketone under reductive conditions. For the synthesis of N,N-diisobutylglycine, glycine (B1666218) is reacted with two equivalents of isobutyraldehyde (B47883). google.com The mechanism proceeds via the initial formation of a Schiff base (an imine) between the primary amino group of glycine and the first molecule of isobutyraldehyde. This is followed by the formation of an N-isobutylglycine intermediate. google.com A second reductive alkylation step with another molecule of isobutyraldehyde leads to the final N,N-diisobutylglycine product. google.com However, due to the significant steric hindrance from the first isobutyl group, the second alkylation can be slow, and a mixture of mono- and di-alkylated products may result. google.com

Another variation involves the reaction of diisobutylamine (B89472) with glyoxylic acid in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to yield the final product.

Nucleophilic Substitution: A more common and often higher-yielding method for preparing N-substituted amino acids is the nucleophilic substitution of a halo-functionalized carboxylic acid or its ester by a primary or secondary amine. monash.edu In the case of this compound, the synthesis would typically involve the reaction of diisobutylamine with an ethyl bromoacetate. The nitrogen atom of diisobutylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in a classic SN2 reaction. This reaction forms the ester precursor, ethyl 2-(diisobutylamino)acetate. The final step is the hydrolysis of the ester group, usually under basic or acidic conditions, to yield the carboxylic acid, this compound. google.com Steric hindrance from the bulky isobutyl groups on the amine can slow this reaction compared to less hindered secondary amines. monash.edu

Investigation of Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for understanding reaction kinetics, selectivity, and potential side reactions. For the formation of this compound, these transient species are dictated by the chosen synthetic pathway.

In the reductive amination pathway, the key intermediate is the iminium ion formed after the condensation of the amine and carbonyl compound. monash.edu The stability and reactivity of this intermediate are central to the reaction's success. Following the attack of the nucleophilic amine on the carbonyl carbon, a tetrahedral intermediate (a hemiaminal) is formed, which then dehydrates to generate the iminium ion. This electrophilic species is subsequently attacked by a hydride from the reducing agent to form the C-N bond.

In the nucleophilic substitution pathway, the reaction proceeds through a single transition state, characteristic of an SN2 mechanism. In this transition state, the nucleophilic nitrogen atom of diisobutylamine is partially bonded to the α-carbon of the ethyl bromoacetate, while the carbon-bromine bond is partially broken. The geometry of this transition state is highly influenced by steric factors. The bulky isobutyl groups create significant steric repulsion, which raises the energy of the transition state and thus lowers the reaction rate. tandfonline.com

Computational Investigations: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed modeling of these transient structures. e3s-conferences.orgphyschemres.org Calculations can determine the geometries and energies of intermediates and transition states, providing a quantitative understanding of the reaction profile. arxiv.orgbath.ac.uk For a reaction like the N-alkylation of diisobutylamine, computational studies would reveal a high-energy transition state due to steric clash between the nucleophile, electrophile, and the leaving group. nih.gov Studies on related sterically hindered systems, such as the acidolysis of N-alkylated α,α-dialkylglycine amides, have computationally and experimentally confirmed the role of cyclic oxazolonium ion intermediates in cleavage reactions, highlighting how steric bulk dictates reaction pathways. yachaytech.edu.ecnih.govresearchgate.net Such computational probes are invaluable for predicting reaction feasibility and optimizing conditions to favor the desired product. e3s-conferences.org

Stereochemical Outcomes in Reactions Facilitated by or Involving Amino Acid Analogues

While this compound itself is an achiral molecule (as it is derived from glycine, which has no stereocenter), the presence of the bulky N,N-diisobutyl group has significant stereochemical implications when incorporated into or used to facilitate reactions involving chiral molecules.

The steric bulk of N-alkyl groups can dramatically influence the conformational preferences of peptides and other molecules. mdpi.com For instance, incorporating bulky α,α-dialkylated amino acids like diisobutylglycine into peptides can prevent the formation of amyloid fibrils by capping growing β-sheets, a finding of significant interest in medicinal chemistry. researchgate.net The N,N-diisobutyl group imposes severe restrictions on bond rotation around the N-Cα bond, forcing specific backbone dihedral angles (phi and psi angles) and leading to more defined secondary structures. tandfonline.com

In the context of synthesis, when a chiral amino acid (like alanine (B10760859) or valine) is used instead of glycine, N-alkylation can lead to racemization at the α-carbon under certain conditions, particularly if the reaction involves harsh bases or high temperatures. nih.gov However, many modern catalytic methods, such as ruthenium-catalyzed N-alkylation with alcohols, have been developed to proceed with excellent retention of the original stereochemistry. nih.gov The steric hindrance of the N-alkyl groups can also play a role in directing the stereochemical outcome of reactions at adjacent centers. For example, in the synthesis of a cyclobutane-containing dipeptide, the addition to a 2-(dibenzylamino)cyclobutanone intermediate showed high diastereoselectivity, which can be attributed to the steric directing effect of the bulky N-substituent.

The study of chelates formed between heavy metals like copper(II) and N-alkylated amino acids reveals pronounced stereoselective effects, or enantioselectivity. tandfonline.commdpi.com Unlike simple amino acids, N-alkylated derivatives often show a significant energy difference between meso (MLD) and racemic (MLL/MDD) complexes, a phenomenon driven by the steric demands of the alkyl groups. tandfonline.commdpi.com

Table 1: Summary of Research Findings on N-Alkylated Amino Acids

| Research Area | Key Finding | Significance | Relevant Compounds |

| Synthesis | Reductive amination of glycine with isobutyraldehyde yields a mix of N-isobutylglycine and N,N-diisobutylglycine. google.com | Demonstrates a direct but potentially low-selectivity route to the target compound's analogues. | Glycine, Isobutyraldehyde, N-isobutylglycine |

| Mechanism | Acidolysis of sterically hindered N-alkylated α,α-dialkylglycine amides proceeds through a cyclic oxazolonium ion intermediate. yachaytech.edu.ecnih.govresearchgate.net | Provides insight into the reactivity and potential cleavage pathways of sterically crowded peptide bonds. | N-alkylated α,α-dialkylglycine amides |

| Stereochemistry | Bulky N-alkyl groups on amino acids lead to significant stereoselective effects in the formation of metal chelates. tandfonline.commdpi.com | Highlights the profound impact of steric hindrance on coordination chemistry and molecular recognition. | N-benzylproline, Copper(II) complexes |

| Conformation | Incorporation of bulky α,α-dialkylated amino acids (e.g., diisobutylglycine) into peptides can disrupt β-sheet aggregation. researchgate.net | Offers a strategy for designing peptide-based therapeutics against amyloid diseases. | α,α-diisobutylglycine, β-sheet peptides |

Derivatization and Functionalization Strategies for 2 Diisobutylamino Acetic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and other related functional groups. These reactions are fundamental to its application as a building block in multi-step syntheses.

Esterification: The conversion of 2-(diisobutylamino)acetic acid to its corresponding esters is a common transformation. Standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are applicable. libretexts.org This reaction proceeds by protonation of the carboxyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. These ester derivatives can be useful as intermediates or as final products with specific physical and chemical properties.

Amidation: The formation of amides from this compound is a key strategy for integrating this compound into larger molecules, including those with potential biological activity. Direct amidation by heating the carboxylic acid with an amine is possible but often requires harsh conditions. diva-portal.org A more common and milder approach involves the activation of the carboxylic acid. This is typically achieved by converting the acid to a more reactive derivative, such as an acyl chloride.

For instance, this compound can be reacted with thionyl chloride (SOCl₂) to form the corresponding 2-(diisobutylamino)acetyl chloride. arkat-usa.org This highly reactive intermediate can then be coupled with a wide range of primary or secondary amines to produce the desired amide in good yields. diva-portal.orgarkat-usa.org A notable example is the synthesis of N-acyl cyclic urea (B33335) derivatives, where 2-(diisobutylamino)acetyl chloride is reacted with a substituted imidazolidin-2-one to yield a complex product. arkat-usa.org This highlights the utility of the amidation reaction in building sophisticated molecular frameworks.

| Amine Substrate | Activating Agent | Product | Yield (%) | Reference |

| ((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | Thionyl Chloride | 1-(2-(Diisobutylamino)acetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one | 86% | arkat-usa.org |

| Various Primary/Secondary Amines | Coupling Reagents (e.g., DCC, HATU) | N-Substituted 2-(diisobutylamino)acetamides | Varies | General Method |

Table 1: Examples of Amidation Reactions Involving this compound Derivatives.

The carboxylic acid functionality of this compound can be reduced to yield a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) in tetrahydrofuran (B95107) (THF) are effective for this transformation. libretexts.org The reaction converts the carboxyl group into a hydroxymethyl group, yielding 2-(diisobutylamino)ethanol. This reduction is a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, followed by further reduction of the intermediate aldehyde. libretexts.org

The use of milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can, under carefully controlled conditions (e.g., low temperature), stop the reduction at the aldehyde stage, yielding 2-(diisobutylamino)acetaldehyde. rsc.orgscholaris.ca Further reduction of this aldehyde or direct reduction of an amide derivative of this compound with LiAlH₄ would produce the corresponding ethylamine (B1201723) derivative, N,N-diisobutyl-ethane-1,2-diamine. rsc.org

| Starting Material | Reducing Agent | Product | Reference |

| This compound | LiAlH₄ or BH₃-THF | 2-(Diisobutylamino)ethanol | libretexts.org |

| This compound ester | DIBAL-H | 2-(Diisobutylamino)acetaldehyde | rsc.orgbeilstein-journals.org |

| 2-(Diisobutylamino)acetamide | LiAlH₄ | N¹,N¹-Diisobutylethane-1,2-diamine | rsc.org |

Table 2: Reduction Products from this compound and its Derivatives.

Modifications and Reactions at the Nitrogen Center

The tertiary nitrogen atom of this compound, while less reactive than a primary or secondary amine, can still undergo specific chemical modifications.

As a tertiary amine, the nitrogen center of this compound can react with alkylating agents (e.g., alkyl halides) to form a quaternary ammonium (B1175870) salt. This reaction, known as N-alkylation, introduces a permanent positive charge and can significantly alter the molecule's solubility and biological properties. nih.govbeilstein-journals.org

While direct N-acylation of the tertiary amine is not feasible, the term can sometimes refer to the acylation of a molecule containing the nitrogen center. The synthesis of 1-(2-(Diisobutylamino)acetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one is an example where the acyl group is derived from this compound itself. arkat-usa.org

The diisobutyl groups on the nitrogen are robust and not considered standard protecting groups that are removed under mild conditions like Boc or Cbz groups. masterorganicchemistry.comorganic-chemistry.org However, cleavage of N-alkyl groups from tertiary amines can be achieved through oxidative methods. uni-muenchen.de Reactions involving oxidants can lead to the removal of one of the isobutyl groups, a process known as oxidative dealkylation. This would generate a secondary amine, N-isobutylaminoacetic acid, which could then undergo a wide range of further functionalization reactions, such as N-alkylation with different substituents or N-acylation to form amides. This deprotection-functionalization sequence offers a pathway to more diverse derivatives.

Synthetic Utility as a Chiral or Achiral Building Block

This compound is a valuable achiral building block in organic and medicinal chemistry. atomfair.com Its structure allows it to be used to introduce a specific lipophilic and sterically hindered N,N-disubstituted glycine (B1666218) unit into a target molecule. This can be useful for modifying the pharmacokinetic properties of a drug candidate, such as its solubility, membrane permeability, or metabolic stability.

The synthesis of complex heterocyclic structures, as seen with the N-acyl cyclic urea derivatives, demonstrates its utility as a scaffold. arkat-usa.org By transforming the carboxylic acid into an amide or ester, the molecule can be readily incorporated into peptides, polymers, or other complex organic structures. While the parent molecule is achiral, it can be used in diastereoselective reactions with chiral substrates or catalysts to generate products with new stereocenters, thereby serving as a key component in the synthesis of chiral molecules. acs.org The steric bulk of the diisobutyl groups can influence the stereochemical outcome of such reactions.

Computational Chemistry Applications in the Study of 2 Diisobutylamino Acetic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. nih.gov Ab initio methods derive results directly from first principles, using only fundamental physical constants, without reliance on experimental data. nih.gov DFT, a common and effective quantum mechanical method, calculates the electronic structure of molecules to determine their properties. researchgate.netresearchgate.net These calculations are instrumental in understanding the geometry, stability, and reactivity of N-substituted amino acids. nih.govacs.org

For N-substituted glycine (B1666218) derivatives, DFT methods, particularly using the B3LYP functional with a 6-31g(d) basis set, have been successfully employed to optimize molecular structures and predict various properties. nih.gov Such studies provide a theoretical framework for validating experimental findings, like spectroscopic data, and for predicting molecular behavior. mdpi-res.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi-res.com For 2-(Diisobutylamino)acetic acid, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The structure of this compound features a central nitrogen atom bonded to a carboxymethyl group (-CH₂COOH) and two isobutyl groups (-CH₂CH(CH₃)₂). The flexibility of the isobutyl groups allows for multiple possible conformations due to rotation around the C-N and C-C single bonds. Quantum chemical calculations can explore the potential energy surface of the molecule to identify the most stable conformers. The carboxylic acid group itself can exist in different orientations, further contributing to the conformational complexity.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | N-C (isobutyl) | ~1.47 Å |

| Bond Length | N-C (acetyl) | ~1.46 Å |

| Bond Angle | O-C-O | ~124° |

| Bond Angle | C-N-C | ~115° |

| Dihedral Angle | C-C-N-C | Variable (defines conformation) |

Note: The values in the table are illustrative examples based on general values for similar functional groups in related molecules, as specific published data for this compound is not available.

Beyond molecular structure, DFT calculations are used to determine a molecule's electronic properties, which are key to understanding its reactivity. acs.org Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. acs.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more polarizable and reactive. acs.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making this site nucleophilic. The LUMO is likely distributed around the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl group, which can act as an electrophilic site.

Other quantum chemical descriptors such as electronegativity (χ), chemical hardness (η), and dipole moment (μ) can also be calculated to provide a comprehensive picture of the molecule's reactivity. nih.gov These parameters are valuable for predicting how the molecule will interact with other chemical species.

| Property | Symbol | Definition | Predicted Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.5 eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 7.0 eV |

| Dipole Moment | μ | Measure of molecular polarity | ~ 2.5 D |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~ 3.5 eV |

Note: The values in this table are illustrative and represent plausible results from a DFT calculation, based on trends for similar N-substituted amino acids. Specific published data for this compound is not available.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD typically uses classical mechanics (force fields) to model molecular motion, allowing for the simulation of larger systems and longer timescales.

MD simulations could be applied to this compound to study its dynamic behavior and interactions in various environments, such as in an aqueous solution or in proximity to a biological macromolecule. For example, a simulation could reveal how water molecules arrange themselves around the hydrophilic carboxylic acid group and the more hydrophobic diisobutylamino moiety. This provides insight into its solubility and how it orients itself at interfaces.

Furthermore, MD simulations are valuable for exploring the conformational landscape of the molecule. By simulating its motion at a given temperature, one can observe the transitions between different low-energy conformations and understand the flexibility of the isobutyl side chains. If this compound were being studied for its interaction with a protein, MD simulations could model the binding process, the stability of the protein-ligand complex, and the specific intermolecular forces (like hydrogen bonds or van der Waals interactions) that govern the binding. Although no specific MD simulation studies have been published for this compound, the methodology is well-established for studying similar small molecules. acs.org

Theoretical Studies of Reaction Pathways and Energetics

Computational chemistry is frequently used to map out the mechanisms of chemical reactions, providing a detailed picture of how reactants are converted into products. For this compound, theoretical studies can be employed to investigate its synthesis, degradation, or other chemical transformations.

Using methods like DFT, a potential energy surface for a reaction can be calculated. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the reaction's activation energy (energy barrier).

For instance, a theoretical study could investigate the energetics of the N-alkylation of glycine precursors to form this compound. Such a study would calculate the energy barriers for each step, helping to optimize reaction conditions. Similarly, the degradation pathways of the compound, such as decarboxylation or oxidation, could be explored. acs.org These calculations provide fundamental insights into the kinetic and thermodynamic favorability of different reaction pathways, guiding synthetic efforts and stability assessments.

Advanced Spectroscopic Analysis for Structural Elucidation of 2 Diisobutylamino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-(diisobutylamino)acetic acid. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a complete assignment of the proton (¹H) and carbon (¹³C) signals can be achieved, providing unequivocal evidence for the compound's structure.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-substituted glycine (B1666218) derivatives, such as this compound, reveals characteristic signals. For instance, the protons of the CH2 group situated between the amino and carboxyl groups typically appear in the range of 3.5 to 4.0 ppm. acs.org In a related N-substituted glycine derivative, N-tert-butylglycine hydrochloride, the CH2 protons present as a triplet at 3.75 ppm. acs.orgnih.gov The isobutyl groups would exhibit distinct signals for the CH2, CH, and CH3 protons, with their chemical shifts and splitting patterns providing information about their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data. The carboxyl carbon (C=O) of amino acid derivatives typically resonates in the region of 160–170 ppm. acs.org For N-substituted glycine derivatives, the α-carbon (the CH2 group) signal appears between 45 and 60 ppm. acs.org In the case of N-tert-butylglycine hydrochloride, the α-carbon is observed at 41.6 ppm, while the quaternary carbon of the tert-butyl group is at 56.2 ppm and the methyl carbons are at 24.9 ppm. acs.orgnih.gov For this compound, characteristic signals for the isobutyl carbons would also be present in the aliphatic region of the spectrum.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for N-Substituted Glycine Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10-13 (broad) | 160-170 |

| α-Methylene (NCH₂COOH) | 3.5-4.0 | 45-60 |

| Isobutyl (CH₂) | Varies | Varies |

| Isobutyl (CH) | Varies | Varies |

| Isobutyl (CH₃) | Varies | Varies |

This table presents generalized data for N-substituted glycine derivatives and may vary for this compound itself.

Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduyoutube.comcreative-biostructure.com For this compound, COSY would show correlations between the CH proton and the CH2 and CH3 protons within the isobutyl groups, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.educreative-biostructure.comprinceton.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton signal of the α-methylene group would show a cross-peak with its corresponding carbon signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

For N-alkylated amino acids, techniques like fast atom bombardment (FAB) combined with tandem mass spectrometry (MS/MS) can be used for sequencing and structure determination. nih.gov Electron ionization (EI) mass spectrometry is also commonly employed. N-alkyl-N-perfluoroacyl derivatives of amino acids are known to produce characteristic alkylnitrilium cations. nih.govnist.govresearchgate.net

In the mass spectrum of N-substituted glycine derivatives, a common fragmentation pathway involves the loss of the carboxyl group, resulting in a fragment ion [M-COOH]⁺. acs.orgnih.gov For instance, in the mass spectrum of N-tert-butylglycine, a fragment corresponding to the loss of the carboxylic acid group is observed at m/z 85. acs.orgnih.gov The fragmentation of amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org For this compound, this would likely lead to fragments resulting from the loss of parts of the isobutyl groups. The molecular ion peak for compounds containing a single nitrogen atom will be an odd number. libretexts.org

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| Fragments from α-cleavage | Cleavage of C-C bonds adjacent to the nitrogen |

This table is predictive and based on general fragmentation patterns of similar compounds.

Chromatographic Techniques for Analysis in Reaction Monitoring and Purification

Chromatographic methods are essential for the analysis, separation, and purification of amino acids and their derivatives. azolifesciences.com

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of amino acids. researchgate.net Due to the low volatility and high polarity of amino acids, derivatization is often required to improve their chromatographic behavior and detection. azolifesciences.com Reversed-phase HPLC (RP-HPLC) is a common method for separating amino acid derivatives. azolifesciences.com HPLC can be used to monitor the progress of the synthesis of this compound and to assess the purity of the final product. The choice of stationary phase, mobile phase composition, and detector is crucial for achieving good separation and sensitivity. nih.gov

Gas Chromatography (GC): GC can also be used for amino acid analysis, but it requires derivatization to make the analytes volatile. researchgate.net Silylation is a common derivatization technique for this purpose. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique that can be used for monitoring reactions and for preliminary purity checks. nih.gov

The choice of chromatographic technique depends on the specific analytical goal, whether it is for qualitative analysis, quantitative determination, or preparative purification. researchgate.net For routine analysis and purification of this compound, HPLC would be the most suitable technique due to its versatility and high resolution. chromtech.com

Emerging Research Avenues and Future Perspectives in 2 Diisobutylamino Acetic Acid Chemistry

Integration into Advanced Catalytic Systems

The unique bifunctional nature of 2-(Diisobutylamino)acetic acid, possessing both a Lewis basic nitrogen center and a Brønsted acidic carboxylic acid group, makes it an intriguing candidate for organocatalysis and as a ligand in transition metal catalysis. The significant steric hindrance provided by the two isobutyl groups can be expected to play a crucial role in controlling stereoselectivity in asymmetric catalysis.

Research into related sterically hindered substrates has highlighted the ongoing challenge and importance of developing catalysts for such molecules. nih.gov For instance, palladium-catalyzed asymmetric hydrogenation has been shown to be effective for sterically hindered N-tosylimines, providing a route to bulky chiral amines that are valuable as ligands and functional molecules. nih.gov The structural properties of this compound suggest it could serve as a highly effective ligand in similar transformations. The bulky isobutyl groups could create a well-defined chiral pocket around a metal center, influencing the facial selectivity of substrate approach.

| Catalytic System | Potential Role of this compound Scaffold | Relevant Findings from Related Systems | Citation |

| Asymmetric Hydrogenation | Chiral ligand for transition metals (e.g., Pd, Rh, Ru). Steric bulk from isobutyl groups to control enantioselectivity. | Palladium acetate (B1210297) catalyzed the asymmetric hydrogenation of sterically hindered N-tosylimines with high yield and enantioselectivity. | nih.gov |

| Organocatalysis | As a bifunctional catalyst or co-catalyst. The amine can act as a Lewis base, and the acid as a Brønsted acid. | Chiral imidazolidinone salts are effective in activating enals for asymmetric Friedel-Crafts alkylations of heterocycles. | core.ac.uk |

| Cross-Coupling Reactions | Ligand for transition metals (e.g., Pd, Ni). The N,N-dialkylamino group can tune the electronic properties of the metal center. | N,N-dialkylamino-phosphines have been used to prepare Pd(II) complexes for Suzuki-Miyaura cross-coupling reactions. | researchgate.net |

| C-H Functionalization | Mono-N-protected amino acids serve as effective ligands for Pd(II)-catalyzed C-H functionalization. | Mono-N-protected amino acid ligands have been studied in depth for various C-H functionalization reactions. | nih.gov |

Development of Novel Synthetic Reagents and Ligands Based on the Scaffold

The development of new ligands is a cornerstone of advancing transition metal catalysis. nih.gov Amino acids and peptides are particularly attractive as they provide a readily available source of chirality and functional groups for coordination with metal atoms. mdpi.com The structure of this compound is well-suited for its use as a foundational scaffold for a new class of synthetic reagents and ligands.

The presence of both an amine and a carboxylic acid allows for versatile derivatization. The carboxylic acid can be converted into esters, amides, or other functionalities, while the tertiary amine provides a stable, sterically encumbered coordination site. This bifunctionality is key to creating hemilabile ligands, where one group can reversibly bind to a metal center, opening a coordination site for catalysis.

Research on related N,N-dialkylamino compounds has demonstrated their utility. For example, N,N-dialkylamino-N'-alkylimidazol-2-ylidenes have been developed as a new type of N-heterocyclic carbene (NHC) ligand, with the dialkylamino group influencing the electronic properties of the carbene without compromising its strong σ-donor ability. acs.org Similarly, this compound could be used to synthesize novel phosphine (B1218219), NHC, or pyridine-based ligands. The bulky isobutyl groups would impart specific steric properties, potentially leading to catalysts with unique selectivity or stability. For instance, sterically hindered phosphine ligands are crucial in many cross-coupling reactions. researchgate.net

| Ligand/Reagent Class | Potential Modification of Scaffold | Key Features & Applications of Related Structures | Citations |

| P,N-Ligands | The carboxylic acid can be reduced and converted to a phosphine, creating a P,N-chelating ligand. | β-aminophosphine derivatives, often prepared from amino acids, are used as ligands for asymmetric synthesis. | rsc.org |

| N-Heterocyclic Carbene (NHC) Ligands | The scaffold can be incorporated into an imidazolium (B1220033) salt, the precursor to an NHC. | Amino-decorated NHCs can act as redox-active ligands, allowing for the design of redox-switchable catalysts. | researchgate.net |

| Redox-Active Ligands | Incorporation of redox-active moieties onto the scaffold. | N,N-dialkylamino groups on imidazol-2-ylidenes do not alter the excellent σ-donor ability of the ligand. | acs.org |

| Peptidomimetics | Used as a building block in peptide synthesis to create sterically constrained peptides. | The synthesis of peptides with sterically hindered N-alkyl-α,α-dialkyl amino acids is a known challenge, but new methods are being developed. | thieme.dersc.org |

| Chiral Auxiliaries | The inherent structure can be used to direct the stereochemical outcome of a reaction on an attached substrate. | Nickel-catalyzed asymmetric decarboxyarylation of NHP esters from α-amino acids produces chiral benzylamines. | organic-chemistry.org |

Exploration of Bio-Inspired Synthetic Pathways

The synthesis of structurally complex or sterically hindered amino acids is a significant challenge in organic chemistry. researchgate.net Bio-inspired and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. researchgate.net Exploring such pathways for the production of this compound is a compelling future direction.

A primary biocatalytic strategy for forming N-alkylated amino acids is the reductive amination of keto acids, often catalyzed by enzymes like imine reductases (IREDs), reductive aminases (RedAms), or other dehydrogenases. researchgate.netresearchgate.net IREDs, in particular, have emerged as a versatile class of biocatalysts for preparing a wide range of chiral amines. researchgate.netnih.gov While most research has focused on the synthesis of primary and secondary amines, the dialkylation of an amino acid presents a greater challenge due to the difficulty of fitting a di-substituted amine into the enzyme's active site. However, the rapid development of protein engineering and directed evolution could overcome this limitation. chemrxiv.org It may be possible to engineer an IRED or another aminase to accept isobutyraldehyde (B47883) and glycine (B1666218) (or a precursor) to form the target molecule.

Alternatively, bio-inspired chemical synthesis can utilize readily available biological starting materials. For example, amino acids like aspartic acid can be chemically modified in multi-step syntheses to produce complex chiral molecules. rsc.org A similar approach could be envisioned starting from a simple amino acid, using chemical steps that mimic biological transformations to build up the diisobutylamino structure. Furthermore, the use of amino acids as bio-inspired additives has been shown to catalyze and control the phase and morphology of nanomaterials like TiO2, suggesting another avenue where the compound's properties could be harnessed. mdpi.com

| Synthetic Approach | Description | Relevance to this compound | Citations |

| Imine Reductase (IRED) Catalysis | Enzymes that catalyze the reduction of imines to amines. Reductive aminase (RedAm) variants can catalyze the full reductive amination of a ketone/aldehyde with an amine. | A potential, though challenging, route would involve the reductive amination of glyoxylic acid with diisobutylamine (B89472) or a two-step reductive amination with isobutyraldehyde. Enzyme engineering would likely be required. | researchgate.netnih.govwikipedia.org |

| Decarboxylative Aldol (B89426) Reaction | Enzymes like UstD can perform decarboxylative aldol additions to create γ-hydroxy non-standard amino acids. | While not a direct route, this demonstrates the power of biocatalysis to create complex and unusual amino acid structures from simple precursors. | chemrxiv.org |

| Chemical Synthesis from Bio-precursors | Using naturally occurring amino acids (e.g., aspartic acid, glutamic acid) as chiral starting materials for multi-step chemical synthesis. | The Strecker reaction, coupled with Viedma ripening, has been used to produce highly hindered enantiomerically pure amino acids. | rsc.org |

| Whole-Cell Biocatalysis | Using engineered microorganisms for multi-step biosynthesis, which can include cofactor regeneration systems. | N-acyl-amino acids can be synthesized via whole-cell biocatalysis, avoiding the need for in-vitro cofactor regeneration. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Diisobutylamino)acetic acid, and how can reaction by-products be minimized?

- Methodology : A stepwise approach is recommended. First, synthesize the diisobutylamine precursor via reductive amination of isobutyraldehyde, followed by coupling with chloroacetic acid under controlled pH (8–9). Use inert conditions to avoid oxidation of the amine group. Monitor by-products (e.g., diisobutylurea) via HPLC with a C18 column and UV detection at 254 nm. Purification via recrystallization in ethyl acetate/hexane (1:3) improves yield (>85%) and purity (>98%) . Alternative routes involving microwave-assisted synthesis (50°C, 30 min) may reduce side reactions .

Q. How can the structural identity of 2-(Diisisobutylamino)acetic acid be confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : -NMR should show a singlet for the acetic acid proton at δ 3.8–4.1 ppm and a multiplet for diisobutyl groups at δ 1.0–1.5 ppm. -NMR should confirm the carbonyl carbon at ~175 ppm.

- XRD : Use SHELX-97 for single-crystal refinement. Hydrogen atoms are placed geometrically, with thermal parameters constrained to 1.2×Ueq of parent atoms. R-factor convergence below 0.05 ensures accuracy .

Q. What storage conditions ensure long-term stability of this compound?

- Methodology : Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Periodic FT-IR analysis (1600–1800 cm) monitors carbonyl integrity. Avoid aqueous buffers; lyophilized samples retain stability for >12 months .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for novel derivatives of this compound?

- Methodology : Employ AI-driven platforms (e.g., Reaxys or Pistachio) to model retrosynthetic pathways. Input the SMILES string (CC(C)N(CC(C)C)CC(=O)O) and filter routes by atom economy (>60%) and step count (<5). Validate predictions with DFT calculations (B3LYP/6-31G*) to assess reaction feasibility and transition-state energies .

Q. What mechanisms underlie the bioactivity of this compound in cellular systems?

- Methodology : Conduct receptor-binding assays (e.g., SPR or radioligand displacement) using HEK293 cells expressing GPCRs. Compare binding affinity (K) with structurally similar compounds (e.g., 2-(diethylamino)-2-phenylacetic acid). For functional studies, measure cAMP inhibition via ELISA (IC < 10 µM suggests potency) .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Methodology : Apply multivariate analysis (PCA or PLS) to NMR datasets to identify outliers. Cross-validate with high-resolution MS (ESI+, m/z 188.1 [M+H]). For crystallographic discrepancies, use the Hamilton R-factor ratio test () to exclude reflections with |F|/|F| > 3σ .

Q. What experimental designs are suitable for studying the compound’s role in metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.